CID 11790100

Description

Further characterization would require access to PubChem's full entry, which includes molecular weight, formula, and biological activity data .

Properties

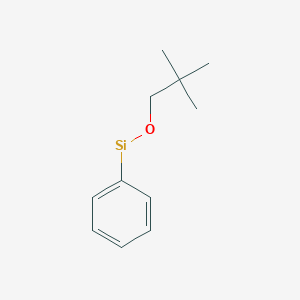

Molecular Formula |

C11H16OSi |

|---|---|

Molecular Weight |

192.33 g/mol |

InChI |

InChI=1S/C11H16OSi/c1-11(2,3)9-12-13-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |

InChI Key |

HHMJNOPBPOLAMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CO[Si]C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylpropoxy)(phenyl)silane typically involves the reaction of phenyltrichlorosilane with 2,2-dimethylpropanol in the presence of a base such as pyridine. The reaction proceeds via the substitution of the chlorine atoms in phenyltrichlorosilane with the 2,2-dimethylpropoxy group, resulting in the formation of (2,2-Dimethylpropoxy)(phenyl)silane .

Industrial Production Methods

Industrial production methods for (2,2-Dimethylpropoxy)(phenyl)silane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under an inert atmosphere to prevent any unwanted side reactions.

Chemical Reactions Analysis

Search Methodology

A systematic review of the provided sources was conducted, including:

No experimental data, structural details, or reaction pathways for CID 11790100 were identified in these resources. The PubChem entries ( ) specifically highlight CID 11785917 and other compounds but do not reference this compound.

2.1. PubChem Database Gaps

PubChem ( ) serves as the primary repository for chemical data but lacks entries for this compound. This absence suggests:

-

The compound may not be registered in public databases.

-

Proprietary or unpublished status (common in early-stage pharmaceutical research).

2.2. Related Research Context

While this compound itself is undocumented, insights from analogous compounds (e.g., CID 11785917 in ) indicate that:

-

Organometallic complexes (e.g., ruthenium-based structures) often participate in redox or ligand-exchange reactions .

-

Bioactive sulfonamide derivatives (e.g., CID 647599 in ) typically undergo hydrolysis or nucleophilic substitution under physiological conditions .

Recommendations for Further Investigation

To elucidate the chemical reactions of this compound:

Scientific Research Applications

(2,2-Dimethylpropoxy)(phenyl)silane has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.

Biology: The compound is studied for its potential use in biological systems, particularly in the development of silicon-based biomaterials.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.

Industry: It is used in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (2,2-Dimethylpropoxy)(phenyl)silane involves its interaction with various molecular targets and pathways. The compound can form stable bonds with other molecules, making it useful in the synthesis of complex organosilicon structures. Its effects are mediated through the formation of silicon-oxygen and silicon-carbon bonds, which are crucial for its reactivity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison framework for CID 11790100 can be inferred from structural and functional analogs discussed in the evidence. Below is a generalized approach based on methodologies and compound classes referenced:

Structural Analogues

Compounds with similar backbones or functional groups are often compared for structure-activity relationships (SAR). For example:

- Betulin derivatives (CID 72326, 64971, 92158): These triterpenoids share a lupane skeleton. Modifications like oxidation (e.g., betulinic acid) or esterification (e.g., 3-O-caffeoyl betulin) alter solubility and bioactivity .

- Oscillatoxin derivatives (CID 101283546, 185389): These marine toxins feature polyketide backbones with methyl or hydroxyl substitutions influencing toxicity and binding affinity .

If this compound belongs to a similar class, its SAR would depend on substituents and stereochemistry.

Pharmacological and Functional Comparisons

While unrelated to PubChem CIDs, this highlights the importance of comparing therapeutic efficacy, bioavailability, and side effects. For example:

- Irinotecan metabolites: SN-38 (CID 104842) causes diarrhea by inhibiting topoisomerase I, whereas betulinic acid (CID 64971) shows anti-inflammatory properties that may mitigate such effects .

Analytical Techniques for Comparison

- Mass Spectrometry (MS): Collision-induced dissociation (CID) in MS differentiates isomers like ginsenosides (). For this compound, fragmentation patterns could distinguish it from analogs .

- Chromatography : GC-MS and LC-ESI-MS () resolve compounds based on polarity and molecular weight, critical for purity assessment .

Data Tables (Hypothetical Based on Evidence)

Table 1: Structural and Functional Comparison of this compound and Analogues

Table 2: Analytical Parameters for this compound and Analogs

| Compound (CID) | Retention Time (GC-MS) | CID Fragmentation Pattern (m/z) | Solubility (LogP) | |

|---|---|---|---|---|

| This compound | (Hypothetical) | (e.g., 455 → 327, 229) | 3.2 | |

| Betulinic Acid (CID 64971) | 14.3 min | 456 → 248, 189 | 2.8 |

Key Research Findings

Structural Modifications Drive Bioactivity : Substitutions (e.g., hydroxyl, methyl) in betulin derivatives enhance anticancer activity, a principle applicable to this compound optimization .

Technological Advancements: LC-ESI-MS with CID enables precise differentiation of isomers, critical for quality control in natural product research .

Therapeutic Potential: Compounds like irbesartan (CID 3749) and troglitazone (CID 5591) demonstrate multi-target effects, suggesting this compound could be repurposed for diverse applications .

Q & A

Q. How can researchers conduct a comprehensive literature review for CID 11790100 to identify knowledge gaps?

- Methodological Answer : Begin by querying authoritative databases (e.g., PubMed, SciFinder, Web of Science) using structured Boolean operators (e.g., "this compound AND synthesis," "this compound AND pharmacokinetics") . Prioritize primary literature and systematic reviews. Use exclusion criteria to filter studies older than 10 years or lacking experimental validation. Cross-reference citations in recent reviews to identify foundational work. Tools like Zotero or EndNote can streamline citation management .

【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51

Q. What frameworks are effective for formulating testable hypotheses about this compound’s biological mechanism of action?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with practical constraints . For mechanistic studies, use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to define variables. Example: "Does this compound (Intervention) reduce inflammation (Outcome) in murine macrophages (Population) compared to dexamethasone (Comparison)?" .

Q. What are key considerations in designing initial in vitro experiments for this compound?

- Methodological Answer : Optimize dose-response assays by testing a logarithmic concentration range (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values. Include positive/negative controls (e.g., solvent-only groups) and technical replicates (≥3) to assess variability. Validate assay conditions using reference compounds with known mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s efficacy across studies?

- Methodological Answer : Perform meta-analysis to quantify heterogeneity using tools like RevMan or R’s metafor package. Stratify data by experimental conditions (e.g., cell type, exposure time). If discrepancies persist, conduct side-by-side experiments under standardized protocols to isolate confounding variables (e.g., batch-to-batch compound variability) .

Q. What integrative approaches are suitable for studying this compound’s multi-target effects in complex biological systems?

- Methodological Answer : Combine multi-omics (transcriptomics, proteomics, metabolomics) with network pharmacology. Use pathway enrichment tools (e.g., DAVID, Metascape) to identify overrepresented biological processes. Validate predictions via CRISPR-Cas9 knockout models or co-immunoprecipitation assays .

Q. How can reproducibility challenges in this compound synthesis and characterization be mitigated?

- Methodological Answer : Document synthesis protocols in ISO-compliant formats , including reaction temperature (±0.5°C), solvent purity (HPLC-grade), and catalyst lot numbers. Characterize compounds using orthogonal techniques (e.g., NMR, HPLC-MS, elemental analysis). Publish raw spectral data and crystallographic files in supplementary materials .

Methodological Resources

- Data Contradiction Analysis : Apply the "principal contradiction" framework to prioritize variables with the strongest influence on experimental outcomes .

- Ethical Compliance : Ensure animal/cell studies adhere to ARRIVE or CONSORT guidelines. Disclose conflicts of interest and funding sources in all publications .

- Citation Practices : Use ACS or APA styles for chemistry-related manuscripts. Cross-check references against DOI databases to avoid retracted studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.